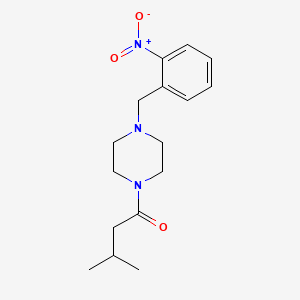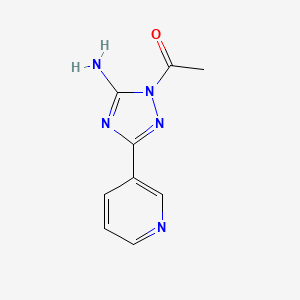
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine, also known as ANL-151, is a novel compound that has been gaining attention in the scientific community for its potential applications in various research fields.
Mecanismo De Acción
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine selectively inhibits the activity of PKCε by binding to a specific site on the protein. PKCε is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of PKCε, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine can alter these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to have specific effects on cellular signaling pathways that are involved in addiction, chronic pain, and cancer. In addiction and chronic pain, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to reduce the development of tolerance and dependence, as well as alleviate pain. In cancer, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to induce cell death and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity, selectivity, and potency. However, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine also has some limitations, including its relatively short half-life and potential off-target effects.
Direcciones Futuras
There are several future directions for 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine research, including exploring its potential therapeutic applications in addiction, chronic pain, and cancer. Additionally, further research is needed to understand the precise mechanisms of 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's effects on cellular signaling pathways and to develop more potent and selective compounds based on 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's structure. Finally, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's potential off-target effects and toxicity need to be further investigated to ensure its safety for clinical use.
Métodos De Síntesis
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-methylbutanoyl chloride with 2-nitrobenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The synthesis method has been optimized to produce high yields and purity of 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to selectively inhibit the activity of a specific protein called protein kinase C epsilon (PKCε), which is involved in the development of addiction and chronic pain. 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has also been shown to have anti-tumor effects in certain types of cancer cells.
Propiedades
IUPAC Name |
3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(2)11-16(20)18-9-7-17(8-10-18)12-14-5-3-4-6-15(14)19(21)22/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIYJPUHMCNQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354423 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
CAS RN |
5931-97-5 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)



![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)